molecular formula C28H31N3O4 B264163 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B264163
M. Wt: 473.6 g/mol
InChI Key: JTZUMVMVYSJPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one involves several steps. The synthetic route typically starts with the preparation of the core furo[2,3-f]chromen structure, followed by the introduction of the tetramethyl groups and the piperazinyl ethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. Researchers are exploring its use in drug development, particularly for its potential anti-cancer and anti-inflammatory properties. In industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and inflammation.

Comparison with Similar Compounds

When compared to similar compounds, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one stands out due to its unique combination of functional groups and structural features. Similar compounds include other furo[2,3-f]chromen derivatives and piperazinyl ethyl-substituted molecules. These compounds may share some properties, but the specific arrangement and substitution pattern in this compound confer unique characteristics that make it particularly interesting for research and application.

Properties

Molecular Formula

C28H31N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

2,3,4,9-tetramethyl-8-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]furo[2,3-f]chromen-7-one

InChI

InChI=1S/C28H31N3O4/c1-17-15-23-26(27-25(17)18(2)20(4)34-27)19(3)22(28(33)35-23)16-24(32)31-13-11-30(12-14-31)10-7-21-5-8-29-9-6-21/h5-6,8-9,15H,7,10-14,16H2,1-4H3

InChI Key

JTZUMVMVYSJPMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

Origin of Product

United States

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